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Compound of Interest

Bis(4-tert-butylphenyl)iodonium
Compound Name:
triflate

Cat. No.: B010329

Diaryliodonium salts (Arzl*X~) are organoiodine compounds where the iodine atom is in a +3
oxidation state. They are generally stable, crystalline solids that are easy to handle and store,
making them attractive alternatives to more sensitive organometallic reagents.[1] The structure
of these compounds features a T-shaped geometry around the central iodine atom, which
possesses an electrophilic character.[1] This electrophilicity, combined with the excellent
leaving group ability of the iodoarene moiety (Ar-l), is the foundation of their synthetic utility as
aryl-transfer agents.[2]

A key feature for selective synthesis is the use of unsymmetrical diaryliodonium salts
(ArtAr2l*X-), where one aryl group is designed to be preferentially transferred.[3] This is often
achieved by incorporating a non-transferable, electron-rich "dummy" ligand, such as a 2,4,6-
trimethoxyphenyl (TMP) or mesityl (Mes) group.[3][4] This strategy enhances chemoselectivity,
ensuring the valuable or complex aryl group is transferred to the nucleophile with high fidelity.

[3]

Synthesis of Diaryliodonium Salts

Modern synthetic methods have made a wide variety of diaryliodonium salts readily accessible.
One-pot procedures starting from readily available aryl iodides or even elemental iodine are
particularly common and efficient.[1] These methods typically involve the oxidation of an iodine
source (e.g., with m-CPBA) in the presence of a strong acid (like TfOH or TsOH) and an arene
coupling partner.
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Experimental Protocol: One-Pot Synthesis of Aryl(2,4,6-
trimethoxyphenyl)iodonium Trifluoroacetate[7][8][9]

This procedure describes a direct, one-pot synthesis that avoids a separate anion exchange

step.

o To areaction vessel: Add the aryl iodide (1.0 equiv.), 1,3,5-trimethoxybenzene (1.1 equiv.),
and m-chloroperbenzoic acid (m-CPBA, <77% purity, 1.2 equiv.).

o Solvent and Acid Addition: Dissolve the solids in acetonitrile (0.2 M). Add trifluoroacetic acid
(TFA, 1.1 equiv.) to the mixture.

o Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS
until the aryl iodide is consumed.

o Workup: Upon completion, cool the reaction to room temperature and concentrate under
reduced pressure.

o Purification: Add diethyl ether to the residue to precipitate the salt. Collect the solid by
vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the aryl(2,4,6-
trimethoxyphenyl)iodonium trifluoroacetate salt.

Core Reactivity and Mechanisms

Diaryliodonium salts exhibit diverse reactivity, enabling aryl transfer through several distinct

mechanistic pathways.

Metal-Free Arylation: Ligand Coupling

The most common metal-free pathway involves two key steps: ligand exchange and reductive
coupling.[3] The nucleophile first displaces the counter-anion of the iodonium salt to form a T-
shaped A3-iodane intermediate. This is followed by reductive coupling (often referred to as
reductive elimination) to form the arylated product and the iodoarene byproduct.[3][5]

Caption: General mechanism for metal-free arylation via ligand coupling.

Photoredox Catalysis: Radical Pathway
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Visible-light photoredox catalysis provides a powerful method for generating aryl radicals from
diaryliodonium salts under exceptionally mild conditions.[6][7] In a typical cycle, a photocatalyst
(e.g., [Ru(bpy)s]?* or an organic photocatalyst) is excited by light. The excited photocatalyst
then reduces the diaryliodonium salt via a single-electron transfer (SET) process, generating an
aryl radical, an aryl iodide, and the oxidized photocatalyst.[6][8] This aryl radical can then be
trapped by a substrate to initiate the desired transformation.

Oxidation of Intermediate Reduction of lodonium Salt

SET

—

[Substrate-Ar]e Are + Ar'-|
-H*
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Caption: Simplified photoredox catalytic cycle for C-H arylation.

Other Mechanistic Pathways

» Transition-Metal-Catalyzed Arylation: lodonium salts are excellent coupling partners in cycles
involving metals like palladium and copper. They can act as potent oxidants, enabling
catalytic cycles (e.g., involving Pd(ll)/Pd(IV) intermediates) that are challenging with
traditional aryl halides.[9][10][11]
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e Aryne Generation: In the presence of a strong base, ortho-unsubstituted diaryliodonium salts

can undergo elimination to form highly reactive aryne intermediates, which can be trapped

by various nucleophiles or dienes.[12]

Applications in Organic Synthesis

The versatile reactivity of diaryliodonium salts enables a vast array of synthetic transformations

for creating key structural motifs found in pharmaceuticals and functional materials.

C-0 Bond Formation

The arylation of alcohols and phenols to form diaryl ethers is a cornerstone application. Metal-

free conditions are often sufficient, typically requiring only a mild base.[12][13][14]

Arylating . . .
Nucleophile Conditions Yield (%) Ref
Agent
Diphenyliodoniu K2COs, MeCN,
) Phenol 95 [13]
m triflate 55°C
4-Tolyl
( y) ) K2COs, MeCN,
(TMP)iodonium 4-Methoxyphenol 55 oC 99 [13]
tosylate
Diphenyliodoniu
) y Na2COs,
m 2-Naphthol 85 [13]
Cyclohexane
tetrafluoroborate
(4-CFs-Ph)
. . K2COs, MeCN,
(TMP)iodonium Phenol 91 [13]
55 °C
tosylate
N-benzylpyridin-
Di(p- ylpy
) ) 2-one (cat.),
tolyl)iodonium Water - [14]
Fused silica, 105
tetrafluoroborate oc
C-N Bond Formation
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Nitrogen nucleophiles, including aliphatic and aromatic amines, amides, and N-heterocycles,
are readily arylated.[15][16] While metal-free conditions are possible, copper catalysis is often
employed to facilitate these couplings at room temperature, providing high yields of N-arylated

products.[17][18]

Arylating . . .
Nucleophile Conditions Yield (%) Ref
Agent
Diphenyliodoniu Cul (10 mol%),
) Indole 92 [18]
m triflate EtsN, 1,2-DCE, rt
Mesityl 3-Phenyl-1,2,4-
( y). ) ] Y Cul (10 mol%),
(phenyl)iodonium  oxadiazol-5(4H)- 85 [18]
_ EtsN, 1,2-DCE, rt
triflate one
) ) ) CuCl (10 mol%),
Diphenyliodoniu ]
) 2-Pyridone EtsN, Toluene, rt, 99 [17]
m triflate ]
5 min
5-Methyl-2- CuCl (10 mol%),
(4-F-Ph)2()OTf pyridone EtsN, Toluene, rt, 99 [17]
(Pirfenidone) 30 min
Diphenyliodoniu KOtBu, Toluene,
Carbazole 95 [16]

m triflate

80 °C

Experimental Protocol: Copper-Catalyzed N-Arylation of
2-Pyridone[23]

» Reagent Preparation: To an oven-dried reaction tube under an argon atmosphere, add 2-
pyridone (0.5 mmol, 1.0 equiv.), CuCl (0.05 mmol, 10 mol%), and the diaryliodonium salt (0.6
mmol, 1.2 equiv.).

e Solvent and Base Addition: Add toluene (1.0 mL) and triethylamine (EtsN, 1.0 mmol, 2.0
equiv.) via syringe.

o Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
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e Workup: Upon completion (typically < 30 minutes), dilute the reaction mixture with ethyl

acetate and filter through a pad of Celite.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to afford the pure N-aryl-2-pyridone product.

C-C Bond Formation

Direct C—H arylation of electron-rich arenes and heteroarenes is a powerful strategy for forging

C—C bonds without pre-functionalization.[4][16] Photoredox catalysis is particularly effective for

these transformations, allowing reactions to proceed at room temperature.[2][19]

Arylating . .
Substrate Conditions Yield (%) Ref
Agent
--INVALID-LINK--
Diphenyliodoniu uinoxalin- 2 (cat.), K2COs3,
p- y Q (cat.) o4 1)
m triflate 2(1H)-one MeCN, Blue
LED, rt
--INVALID-LINK--
Quinoxalin- 2 (cat.), K2COs3,
(4-Br-Ph)2())OTf 89 [2][19]
2(1H)-one MeCN, Blue
LED, rt
Ru(bpy)s]Clz
Diphenyliodoniu [Ru(bpy)a]
) N-Methylpyrrole (cat.), MeCN, 87 [6]
m triflate
Blue LED, rt
Cu(OTf)2 (10
(Mesityl) mol%), (S)-Ph-
(phenyliodonium  Indole acetamide  BOX (11 mol%), 92 [20]
triflate i-Pra2NEt, THF,
-15°C
Di(p- Naz2COs,
tolyl)iodonium 2-Naphthol Cyclohexane, 80 78 (Cl-arylation)  [13]

tetrafluoroborate

°C
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Other Heteroatom Arylations

lodonium salts are also effective for the arylation of other heteroatoms. For instance, S-
arylation of thiols, thioamides, and phosphorothioates proceeds efficiently to form C-S bonds,
often with complete stereoretention at chiral centers.[15][21]

Arylating ] . )
Nucleophile Conditions Yield (%) Ref

Agent

Diphenyliodoniu )
0,0-diethyl DBU, MeCN, rt,

m _ _ >95 [21]
phosphorothioate 5 min

tetrafluoroborate

(4-NO2-Ph) ]

_ _ 0,0-diethyl DBU, MeCN, rt, >95 (NO2-Ph

(Ph)iodonium ) ) [21]
phosphorothioate 5 min transfer)

BF4

Diphenyliodoniu ] ) K2COs, MeCN,

] Thioacetamide 84 [15]

m triflate 55°C

(4-MeO- ] ) K2COs, MeCN,
Thiobenzamide 80 [15]

Ph)2(NOTf 55 °C

Conclusion

Diaryliodonium salts are highly versatile and powerful reagents for arylation reactions. Their
key features—bench stability, high electrophilicity, and diverse reactivity through multiple
mechanistic pathways—make them superior to many traditional reagents. The development of
efficient one-pot syntheses and the strategic use of non-transferable "dummy" ligands have
further broadened their applicability. For researchers in synthetic chemistry and drug
development, iodonium salts offer mild, efficient, and often metal-free pathways to construct
complex molecular architectures, including the late-stage functionalization of bioactive
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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